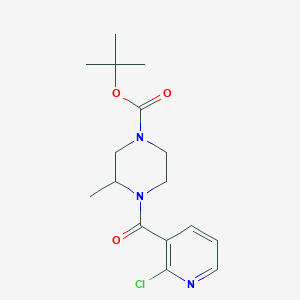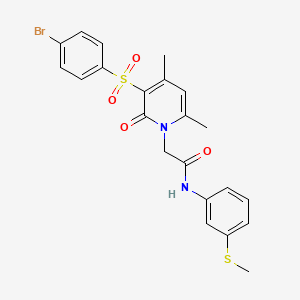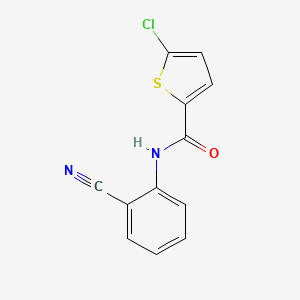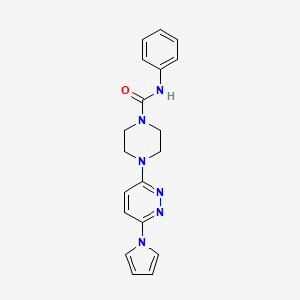![molecular formula C28H24N4O2 B2687780 1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 477887-46-0](/img/structure/B2687780.png)
1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C28H24N4O2 and its molecular weight is 448.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This chemical compound has been the subject of various research studies focusing on its synthesis and characterization. In the realm of synthetic chemistry, it is utilized for the development of novel pyrrole derivatives, which are explored for their potential as antimicrobial agents. The synthesis involves reactions that yield various 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles, indicating its versatility in forming different chemical structures with potential biological activities (Shaikh et al., 2021).
Antimicrobial Activity
Several studies have synthesized pyrrole derivatives from this compound to evaluate their antimicrobial properties. Novel pyrrole derivatives show promising results in combating microbial infections, highlighting the compound's relevance in developing new antimicrobial agents. The synthesized compounds demonstrate significant antimicrobial activity, suggesting the potential of this chemical scaffold in therapeutic applications (Shaikh et al., 2021).
Molecular Structure Analysis
The chemical compound also plays a crucial role in the study of molecular structures, particularly in understanding the conformational polymorphism of related molecules. Research involving solid-state NMR and electronic structure calculations has provided insights into the molecular structure of polymorphic forms, shedding light on the chemical and physical properties of such compounds (Smith et al., 2006).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Studies focusing on 2-amino-3-methyl-3-(4-nitrophenyl)-5-(phenylthio)-3H-pyrrole-4-carbonitrile have demonstrated its effectiveness in preventing corrosion on mild steel in acidic environments. The research outlines the thermodynamic, electrochemical, and surface characterization aspects, highlighting the compound's utility in protecting metal surfaces from corrosive damage (Verma & Quraishi, 2016).
Properties
IUPAC Name |
1-butyl-2-[(E)-(4-nitrophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-2-3-18-31-27(23-12-8-5-9-13-23)26(22-10-6-4-7-11-22)25(19-29)28(31)30-20-21-14-16-24(17-15-21)32(33)34/h4-17,20H,2-3,18H2,1H3/b30-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMOQBWTRKEMS-TWKHWXDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2687702.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2687705.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)





![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)
